molecular formula C20H18FN5O2 B11374277 2-(4-fluorophenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide

2-(4-fluorophenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11374277
M. Wt: 379.4 g/mol
InChI Key: BVPYNYQVZKQIBO-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxymethyl group, and an indole moiety, all connected through a triazole ring

Preparation Methods

The synthesis of 2-(4-fluorophenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the fluorophenyl and indole groups. One common synthetic route involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to form the triazole ring. The reaction conditions often include the use of copper sulfate and sodium ascorbate as catalysts, with the reaction being carried out in a solvent such as dimethyl sulfoxide (DMSO) or water .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. These optimizations can include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

2-(4-fluorophenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper sulfate. The major products formed from these reactions depend on the specific reagents and conditions used but can include carboxylic acids, amines, and substituted aromatic compounds .

Scientific Research Applications

2-(4-fluorophenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer and neurological disorders.

    Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 2-(4-fluorophenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide include other triazole derivatives with different substituents on the phenyl and indole rings. These compounds can have similar chemical properties but may differ in their biological activity and specificity. For example, compounds with different halogen substituents (e.g., chlorine or bromine) on the phenyl ring may have different binding affinities for specific enzymes or receptors .

Properties

Molecular Formula

C20H18FN5O2

Molecular Weight

379.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]triazole-4-carboxamide

InChI

InChI=1S/C20H18FN5O2/c21-14-5-7-15(8-6-14)26-24-18(12-27)19(25-26)20(28)22-10-9-13-11-23-17-4-2-1-3-16(13)17/h1-8,11,23,27H,9-10,12H2,(H,22,28)

InChI Key

BVPYNYQVZKQIBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=NN(N=C3CO)C4=CC=C(C=C4)F

Origin of Product

United States

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